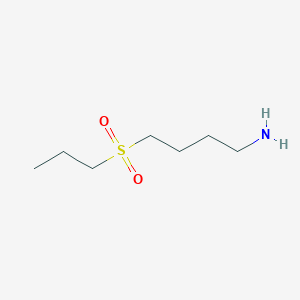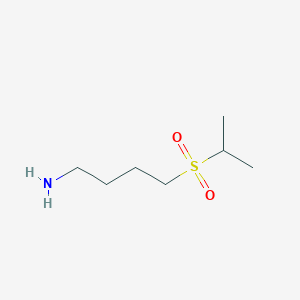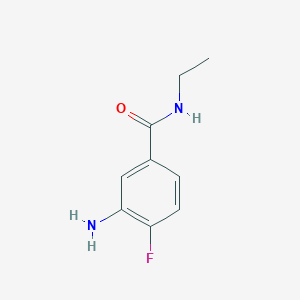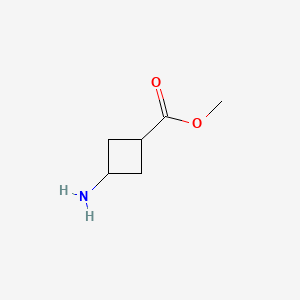
Methyl 3-aminocyclobutanecarboxylate
Vue d'ensemble
Description
“Methyl 3-aminocyclobutanecarboxylate” is a chemical compound with the CAS Number: 1206970-19-5 . It has a molecular weight of 129.16 . The IUPAC name for this compound is methyl 3-aminocyclobutanecarboxylate . The InChI code for this compound is 1S/C6H11NO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3,7H2,1H3 .
Molecular Structure Analysis
The molecular formula of “Methyl 3-aminocyclobutanecarboxylate” is C6H11NO2 . The compound has a monoisotopic mass of 129.078979 Da .Physical And Chemical Properties Analysis
“Methyl 3-aminocyclobutanecarboxylate” has a molecular weight of 129.16 g/mol . The compound has an XLogP3-AA value of -0.3, indicating its relative hydrophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .Applications De Recherche Scientifique
1. Electrocyclic Reactions and Theoretical Predictions
Methyl 3-aminocyclobutanecarboxylate is involved in electrocyclic reactions, as seen in the study of Methyl 3-formylcyclobutene-3-carboxylate. This compound, synthesized from cyclobutane-1,1-dicarboxylic acid, helps confirm theoretical predictions about electrocyclization and the control of torquoselectivity in such reactions (Niwayama & Houk, 1992).
2. Neuropharmacological Characterization
Methyl 3-aminocyclobutanecarboxylate derivatives have shown potential in neuropharmacology. For instance, their role as ligands in N-Methyl-D-Aspartate (NMDA)-associated glycine receptors has been explored, providing insights into their elimination rates in brain and cerebrospinal fluid, and their effects on cerebellar cGMP (Rao et al., 1990).
3. Potential in Neutron Capture Therapy
Several studies have synthesized novel boronated aminocyclobutanecarboxylic acids for potential use in neutron capture therapy, especially for brain tumors. These studies explore different synthetic methodologies and the modeling of these compounds for therapeutic applications (Kabalka & Yao, 2003).
4. Synthesis of Spiro[2.3]Hexane Amino Acids
Research has been conducted on the synthesis of new spiro[2.3]hexane amino acids from 3-Methylenecyclobutanecarboxylic acid and its methyl ester. These amino acids are analogs of γ-aminobutyric acid, which could modulate GABAergic cascades in the human central nervous system (Yashin et al., 2017).
5. Anticonvulsant Action and NMDA Receptor Antagonism
1-Aminocyclobutanecarboxylic acid derivatives have been synthesized and evaluated for their anticonvulsant activities and antagonism at excitatory amino acid receptor sites. These studies highlight their potency and selectivity in acting as NMDA receptor antagonists (Gaoni et al., 1994).
Propriétés
IUPAC Name |
methyl 3-aminocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBSFYWZNUKOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653861 | |
| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminocyclobutane-1-carboxylate | |
CAS RN |
1206970-19-5 | |
| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Benzo[d]thiazol-6-yloxy)acetic acid](/img/structure/B1388000.png)
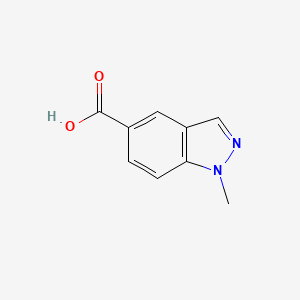
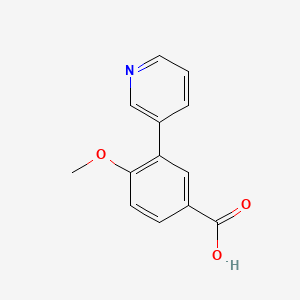
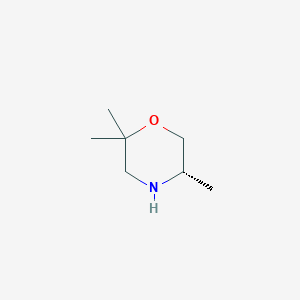
![{4-[5-(2-furyl)-1H-1,2,4-triazol-3-yl]phenyl}amine](/img/structure/B1388005.png)
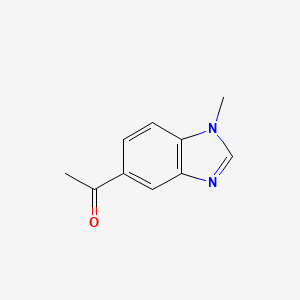
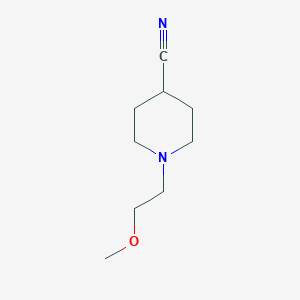
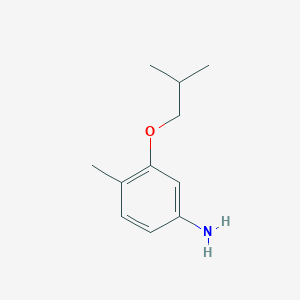
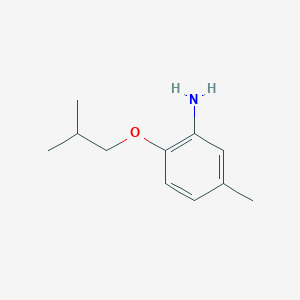
![4-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388019.png)
